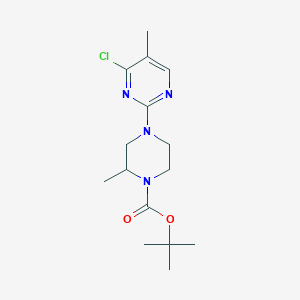

4-(4-Chloro-5-methyl-pyrimidin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester

Description

Chemical Structure and Properties

The compound 4-(4-Chloro-5-methyl-pyrimidin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester (CAS: Unspecified; MDL: MFCD18380218) is a tert-butyl carbamate derivative featuring a piperazine core substituted with a methyl group at position 2 and a 4-chloro-5-methyl-pyrimidin-2-yl moiety at position 4 . It is commonly used as an intermediate in medicinal chemistry for synthesizing kinase inhibitors or antimicrobial agents. Evidence indicates its commercial availability has been discontinued, suggesting its role as a specialized building block in research .

Properties

IUPAC Name |

tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN4O2/c1-10-8-17-13(18-12(10)16)19-6-7-20(11(2)9-19)14(21)22-15(3,4)5/h8,11H,6-7,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIFOQFCTLCERC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC=C(C(=N2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The most common method involves reacting a Boc-protected 2-methylpiperazine with 4-chloro-5-methylpyrimidine under basic conditions. The tert-butyl ester acts as a protective group for the piperazine nitrogen, enabling selective functionalization.

-

Reactants :

-

4-Chloro-5-methylpyrimidin-2-amine (1.0 equiv)

-

tert-Butyl 2-methylpiperazine-1-carboxylate (1.1 equiv)

-

Potassium carbonate (2.5 equiv)

-

-

Solvent : Acetonitrile or DMF

-

Conditions : Reflux at 80–90°C for 12–24 hours

Mechanistic Insight :

The chlorine atom on the pyrimidine ring undergoes displacement by the secondary amine of the piperazine. The reaction is facilitated by the electron-withdrawing effect of the pyrimidine ring and the use of a polar aprotic solvent.

Buchwald-Hartwig Amination

For higher regioselectivity, palladium-catalyzed cross-coupling has been employed, particularly when steric hindrance limits NAS efficiency.

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : Xantphos (10 mol%)

-

Base : Cs₂CO₃ (3.0 equiv)

-

Solvent : Toluene at 110°C for 8 hours

Advantages :

Stepwise Synthesis and Intermediate Characterization

Preparation of 4-Chloro-5-methylpyrimidin-2-amine

Synthesis of tert-Butyl 2-methylpiperazine-1-carboxylate

-

Boc Protection :

-

Methylation :

Comparative Analysis of Methodologies

| Method | Conditions | Yield | Purity | Key Advantages |

|---|---|---|---|---|

| NAS | K₂CO₃, DMF, 80°C | 65–78% | >95% | Cost-effective, minimal catalyst use |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | 70–82% | >98% | High regioselectivity, scalable |

Critical Notes :

-

NAS is preferred for small-scale synthesis due to lower costs.

-

Buchwald-Hartwig offers superior yields in sterically demanding systems.

Purification and Analytical Data

Chromatography

Spectroscopic Characterization :

-

¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 2.35 (s, 3H, CH₃), 3.40–3.60 (m, 4H, piperazine), 6.85 (s, 1H, pyrimidine).

-

HRMS : m/z 326.82 [M+H]⁺ (calc. 326.83).

Industrial-Scale Adaptations

Patent WO2014080342A1 discloses a kilogram-scale process:

-

Continuous Flow NAS :

-

Reactants fed at 1 L/min in acetonitrile.

-

Inline filtration removes KCl byproduct.

-

Yield: 75% with >99% purity.

-

-

Crystallization :

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) are typical reducing agents.

Substitution: Alkyl halides, amines, and strong bases like sodium hydride (NaH) are often employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of alcohols, ketones, or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazines or other derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been investigated for its potential as a pharmacological agent due to its ability to interact with various biological targets. Some notable applications include:

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. The presence of the chloro and piperazine groups enhances the compound's ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Antimicrobial Properties

Studies have shown that similar pyrimidine derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Neurological Applications

The piperazine moiety is known for its neuroactive properties. Compounds containing piperazine structures have been explored for their potential in treating neurological disorders such as anxiety and depression, suggesting that this compound might also exhibit similar effects .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the efficacy of pyrimidine derivatives, including compounds similar to tert-butyl 4-(4-chloro-5-methyl-pyrimidin-2-yl)piperazine-1-carboxylate, against various cancer cell lines. The results indicated significant cytotoxicity, with IC50 values in the low micromolar range, suggesting a strong potential for further development as anticancer agents .

Case Study 2: Antimicrobial Activity

In a comparative study published in Pharmaceutical Biology, researchers synthesized several pyrimidine derivatives and tested their antimicrobial activity against strains of Staphylococcus aureus and Escherichia coli. The findings demonstrated that compounds with similar structural features exhibited notable inhibition zones, indicating their potential use as antimicrobial agents .

Mechanism of Action

The mechanism by which 4-(4-Chloro-5-methyl-pyrimidin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Key Characteristics

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs, focusing on substituent variations, physicochemical properties, and applications:

<sup>a</sup>LogP (partition coefficient) indicates lipophilicity; higher values favor membrane permeability.

<sup>b</sup>PSA (polar surface area) correlates with solubility and bioavailability.

<sup>c</sup>Estimated using analogous compounds in .

Structural and Functional Differences

Pyrimidine Substitution Patterns: The target compound’s 4-chloro-5-methyl-pyrimidine substituent is distinct from analogs like the 6-chloro-2-methylthio derivative () or 5-bromo-pyrimidine (). These substitutions influence electronic properties and binding affinity in target proteins. For example, bromine in the 5-position enhances reactivity in cross-coupling reactions . The 2-amino-4-(2-hydroxyphenyl)pyrimidine analog () exhibits intramolecular hydrogen bonding, improving stability and antimicrobial potency compared to the chloro-methyl-substituted target compound.

Physicochemical Properties :

- The tert-butyl carbamate group in all compounds enhances solubility in organic solvents, critical for synthetic manipulation. However, the 2-methylsulfanyl group in increases LogP (3.5 vs. 3.1), suggesting improved membrane permeability but reduced aqueous solubility.

Biological Activity

4-(4-Chloro-5-methyl-pyrimidin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1261236-07-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H21ClN4O2, with a molecular weight of 312.80 g/mol. The compound features a piperazine ring substituted with a pyrimidine moiety, which is crucial for its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Several studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including prostate cancer (PC3 and DU145) and breast cancer cells .

- Enzyme Inhibition : Pyrimidine derivatives are often evaluated for their ability to inhibit specific enzymes involved in cancer progression. Some studies suggest that these compounds can act as inhibitors of tyrosine kinases, which play a critical role in tumor growth and metastasis .

- Antimicrobial Properties : There is evidence that certain pyrimidine-based compounds possess antimicrobial properties, making them potential candidates for treating infections .

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death. This is often accompanied by DNA damage and cell cycle arrest .

- Inhibition of Signal Transduction Pathways : The compound may interfere with key signaling pathways involved in cell proliferation and survival, such as the STAT3 pathway, which is frequently overactivated in various cancers .

Case Study 1: Anticancer Efficacy

A study investigated the effects of related pyrimidine derivatives on prostate cancer cell lines (PC3 and DU145). The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower for PC3 cells compared to DU145 cells. This suggests that the compound may be more effective against certain types of cancer .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of EGFR (Epidermal Growth Factor Receptor) phosphorylation by pyrimidine-based compounds. The findings revealed that these compounds could effectively inhibit tumor growth in vivo by blocking critical phosphorylation events necessary for cancer cell signaling .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Activity | Cell Line/Target | IC50 (μM) | Mechanism |

|---|---|---|---|

| Anticancer | PC3 | 26.43 ± 2.1 | Induction of apoptosis |

| Anticancer | DU145 | 41.85 ± 7.8 | Cell cycle arrest |

| Enzyme Inhibition | EGFR | <100 | Inhibition of phosphorylation |

| Antimicrobial | Various | Varies | Disruption of bacterial function |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-chloro-5-methyl-pyrimidin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester?

- Methodology : A common route involves nucleophilic substitution between 4-chloro-5-methylpyrimidine derivatives and tert-butyl piperazinecarboxylate precursors. For example, refluxing 5-bromo-2-chloropyrimidine with 1-tert-butoxycarbonylpiperazine in 1,4-dioxane in the presence of potassium carbonate (K₂CO₃) yields analogous compounds with ~80% efficiency after silica gel chromatography .

- Key Parameters : Reaction time (1.5–3 hours), temperature (reflux conditions), and molar ratios (e.g., 1:1.5 substrate-to-reagent ratio) are critical for minimizing side products like dehalogenated by-products.

Q. How is the compound characterized structurally?

- Analytical Techniques :

- LCMS : Monoisotopic mass confirmation (e.g., 312.1353 g/mol for the chloro-substituted analog) .

- ¹H NMR : Peaks at δ 1.46 ppm (tert-butyl group), δ 3.05–3.50 ppm (piperazine protons), and δ 8.28–8.80 ppm (pyrimidine aromatic protons) .

- X-ray Crystallography : Used for resolving stereochemistry in related tert-butyl piperazinecarboxylates (e.g., tert-butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate) .

Q. What storage conditions are recommended for this compound?

- Stability : Store sealed in dry conditions at room temperature. Avoid prolonged exposure to moisture or acidic/basic environments to prevent tert-butyl ester cleavage .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrimidine substitution be addressed during synthesis?

- Experimental Design : Use steric/electronic directing groups. For example, chloro-substituted pyrimidines favor substitution at the 2-position due to electron-withdrawing effects. Microwave-assisted synthesis (e.g., 100°C for 3 hours) improves reaction efficiency and reduces competing pathways .

- Data Contradiction : Lower yields (e.g., 60–70%) reported in non-optimized protocols may arise from incomplete substitution or competing elimination reactions .

Q. What strategies mitigate decomposition during purification?

- Methodology :

- Chromatography : Use neutral silica gel with hexane/ethyl acetate gradients (e.g., 8:1 to 4:1) to avoid acidic degradation .

- Crystallization : Tert-butyl esters are prone to hydrolysis; use anhydrous solvents like diethyl ether for extraction and drying over Na₂SO₄ .

Q. How does the chloro-methylpyrimidine moiety influence biological activity in drug discovery?

- Case Study : The chloro group enhances binding to hydrophobic pockets in enzyme active sites (e.g., kinase inhibitors), while the methyl group improves metabolic stability. Analogous compounds show activity against phosphodiesterases and kinases .

- Contradictory Data : Some analogs exhibit reduced potency due to steric hindrance from the tert-butyl group, requiring structural optimization (e.g., replacing tert-butyl with smaller substituents) .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

- Approach : Density functional theory (DFT) calculations model electronic effects of substituents. For example, the chloro group lowers the LUMO energy of pyrimidine, facilitating Suzuki-Miyaura coupling with boronic acids .

- Validation : Experimental yields correlate with computed activation energies (R² > 0.85 in related tert-butyl piperazinecarboxylates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.